5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H16N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-13(11)15-9-12/h6-10H,1-5H2,(H,14,15) |
InChI Key |
HONUJBJQJPDOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 5 Cyclohexyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Strategic Retrosynthetic Analysis and Key Disconnections for the Pyrrolo[2,3-b]pyridine Core
The synthesis of the 7-azaindole (B17877) framework can be approached through several retrosynthetic disconnections. The most common strategies involve the formation of either the pyrrole (B145914) or the pyridine (B92270) ring in the final steps. Key disconnections for the pyrrolo[2,3-b]pyridine core generally fall into two main categories:
Annulation of a pyrrole ring onto a pre-existing pyridine moiety: This is a widely employed strategy. A primary disconnection can be made at the C-N and C-C bonds of the pyrrole ring, leading back to a suitably substituted 2-aminopyridine (B139424) derivative. For instance, a 2-amino-3-halopyridine can be a key precursor, where the pyrrole ring is constructed through subsequent reactions like Sonogashira coupling followed by cyclization. nih.govsemanticscholar.org Another approach involves the disconnection of the C2-C3 bond of the pyrrole ring, suggesting a strategy based on the cyclization of a 2-amino-3-alkynylpyridine.
Annulation of a pyridine ring onto a pre-existing pyrrole moiety: While less common, this approach offers an alternative pathway. The key disconnections would involve the bonds forming the pyridine ring, starting from a functionalized pyrrole precursor.
For the specific target, 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine, a further disconnection at the C5-cyclohexyl bond is considered. This suggests the installation of the cyclohexyl group at a later stage of the synthesis, potentially via cross-coupling reactions on a pre-formed 5-halo-1H-pyrrolo[2,3-b]pyridine core.
Development and Optimization of Synthetic Routes to this compound
The synthesis of this compound has been approached through various strategies, focusing on efficiency, regioselectivity, and the ability to introduce diverse functionalities.
Regioselective Cyclization Strategies
Regioselective cyclization is crucial for the unambiguous construction of the 7-azaindole core. Several methods have been developed to control the regiochemistry of the ring-forming step.
One of the most effective methods involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization. nih.gov The Sonogashira reaction, catalyzed by a palladium-copper system, forms a 2-amino-3-alkynylpyridine intermediate. Subsequent cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of the pyrrole ring. organic-chemistry.org The regioselectivity is dictated by the initial positions of the amino and halo substituents on the pyridine ring. For example, starting from 2-amino-3-iodopyridine (B10696) ensures the formation of the 7-azaindole skeleton. organic-chemistry.org Microwave-assisted copper-mediated cyclization has also been shown to be an efficient method for this transformation. nih.gov
Rhodium(III)-catalyzed C-H activation and annulation of 2-aminopyridines with alkynes represents a modern and atom-economical approach to 7-azaindoles. nih.govresearchgate.net This method avoids the pre-functionalization of the pyridine ring with a halogen. The reaction typically employs a rhodium catalyst, often in the presence of a silver salt as an oxidant, to facilitate the C-H activation at the 3-position of the aminopyridine and subsequent annulation with the alkyne. nih.govresearchgate.net This strategy offers a direct route to substituted 7-azaindoles with high regioselectivity.
Modified classical indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses , have also been adapted for the preparation of 7-azaindoles, although they can be limited by scope and harsh reaction conditions. researchgate.net
Cross-Coupling Methodologies for C-5 Cyclohexyl Installation (e.g., Suzuki-Miyaura, Negishi)
The introduction of the cyclohexyl group at the C-5 position of the pyrrolo[2,3-b]pyridine core is commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient way to form the C-C bond between the heterocyclic core and the cyclohexyl moiety.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation. mdpi.comorganic-chemistry.org It typically involves the reaction of a 5-halo-1H-pyrrolo[2,3-b]pyridine (e.g., 5-bromo- or 5-iodo-7-azaindole) with a cyclohexylboronic acid or its ester derivative. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. Highly active catalysts have been developed that are effective for the coupling of challenging heterocyclic substrates. organic-chemistry.org
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-Iodo-7-azaindole derivative | Cyclohexylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | EtOH/H₂O | 90 | Not specified | mdpi.com |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (precatalyst) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90 | nih.gov |
The Negishi cross-coupling reaction provides an alternative method for the C-5 cyclohexylation. orgsyn.orgcolab.ws This reaction involves the coupling of a 5-halo-1H-pyrrolo[2,3-b]pyridine with an organozinc reagent, such as cyclohexylzinc chloride. The reaction is catalyzed by a palladium or nickel complex. Negishi coupling is known for its high functional group tolerance and can be performed under mild conditions. colab.ws
Multi-Component Reactions for Scaffold Construction
Multi-component reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. osi.lvresearchgate.net An isocyanide-based three-component reaction has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta semanticscholar.orgnih.govpyrrolo[2,3-b]pyridine derivatives. nih.govbeilstein-journals.org In this reaction, an alkyl isocyanide (such as cyclohexyl isocyanide), a dialkyl but-2-ynedioate, and a 5,6-unsubstituted 1,4-dihydropyridine (B1200194) react in the absence of a catalyst to afford the tricyclic product in high yields. nih.govbeilstein-journals.org While this specific example leads to a more complex fused system, it highlights the potential of MCRs for the efficient assembly of the pyrrolo[2,3-b]pyridine core and its derivatives.
| Isocyanide | Alkyne | Dihydropyridine | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cyclohexyl isocyanide | Dimethyl but-2-ynedioate | Various 1,4-dihydropyridines | Acetonitrile | Reflux, 1 h | Tetrahydrocyclopenta semanticscholar.orgnih.govpyrrolo[2,3-b]pyridine derivatives | Good to high | nih.govbeilstein-journals.org |
Post-Synthetic Functionalization and Derivatization Strategies for this compound
Post-synthetic functionalization allows for the late-stage introduction of various substituents onto the this compound scaffold, enabling the exploration of structure-activity relationships.
Electrophilic Aromatic Substitution on the Pyrrole Ring (e.g., Halogenation, Nitration)
The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic aromatic substitution. pearson.comwikipedia.org Theoretical and experimental studies have shown that electrophilic attack occurs predominantly at the C-3 position. researchgate.net This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed upon attack at C-3, which does not disrupt the aromaticity of the pyridine ring. stackexchange.com
Halogenation of 7-azaindoles can be achieved using various reagents. For example, bromination and iodination have been shown to occur at the 3-position. rsc.org These 3-halo derivatives can then serve as valuable intermediates for further functionalization through cross-coupling reactions.
Nitration of 7-azaindoles also typically occurs at the C-3 position. rsc.org However, the reaction conditions need to be carefully controlled to avoid side reactions. In some cases, nitration of the pyridine ring can occur, particularly if the pyrrole nitrogen is protected or if an N-oxide is formed on the pyridine nitrogen. researchgate.net
| Reaction | Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Nitration | Not specified | Predominantly C-3 | rsc.org |
| Nitrosation | Not specified | Predominantly C-3 | rsc.org |
| Bromination | Not specified | Predominantly C-3 | rsc.org |
| Iodination | Not specified | Predominantly C-3 | rsc.org |
N-Alkylation and N-Acylation of the Pyrrole Nitrogen
The pyrrole nitrogen (N-1) of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key site for functionalization. N-alkylation and N-acylation reactions introduce substituents that can significantly modulate the compound's physicochemical and pharmacological properties.
These reactions typically proceed by deprotonation of the pyrrole N-H with a suitable base, followed by reaction with an electrophilic alkylating or acylating agent. The choice of base and solvent is critical for achieving high yields and, in some cases, regioselectivity. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed to generate the nucleophilic pyrrolide anion.
The reaction of this anion with various electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl chlorides (e.g., acetyl chloride), yields the corresponding N-substituted derivatives. For instance, N-alkylation has been shown to be an effective strategy for creating diverse libraries of indazole derivatives, a related heterocyclic system, with high regioselectivity. beilstein-journals.org While specific examples for this compound are proprietary, the general applicability of these methods to the 7-azaindole core is well-established in synthetic chemistry. researchgate.net
| Reaction Type | Electrophile | Base/Solvent System | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH / THF | 1-Alkyl-pyrrolo[2,3-b]pyridine |
| N-Alkylation | Benzyl Bromide (Bn-Br) | K₂CO₃ / Acetonitrile | 1-Benzyl-pyrrolo[2,3-b]pyridine |
| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine / CH₂Cl₂ | 1-Acyl-pyrrolo[2,3-b]pyridine |
| N-Sulfonylation | Tosyl Chloride (Ts-Cl) | Pyridine | 1-Tosyl-pyrrolo[2,3-b]pyridine |
Modifications and Elaboration of the Cyclohexyl Substituent
The cyclohexyl group at the C-5 position offers a rich platform for introducing molecular complexity and three-dimensionality, a strategy often termed "escaping from flatland" in drug discovery. nih.govdigitellinc.com This saturated carbocycle can be functionalized to introduce new pharmacophoric features.
While direct functionalization of an existing cyclohexyl ring on the heterocycle can be challenging, modern synthetic methods in C-H activation are providing new avenues. scripps.edu Palladium-catalyzed reactions, for example, have been developed to directly modify saturated rings, a feat that was previously considered difficult. scripps.edu Such strategies could potentially be applied to introduce hydroxyl, amino, or other functional groups onto the cyclohexyl moiety of this compound, creating new stereocenters and opportunities for interaction with biological targets.
Alternative approaches involve the synthesis of the pyrrolo[2,3-b]pyridine core using pre-functionalized cyclohexyl building blocks. For instance, a cyclohexylboronic acid derivative bearing a protected hydroxyl or amino group could be used in a Suzuki cross-coupling reaction to construct the C5-cyclohexyl bond, with subsequent deprotection revealing the desired functionality.
| Strategy | Methodology | Potential Functional Group Introduced | Key Reagents/Catalysts |
|---|---|---|---|
| Late-Stage C-H Functionalization | Directed C-H Oxidation | Hydroxyl (-OH) | Oxidizing agents, metal catalysts |
| Late-Stage C-H Functionalization | Palladium-Catalyzed C-H Arylation/Alkenylation | Aryl, Alkenyl | Pd catalysts, specific ligands. scripps.edu |
| De Novo Synthesis | Suzuki Coupling | Ketone, Ester, Protected Amine | Functionalized cyclohexylboronic acid |
| De Novo Synthesis | Sonogashira Coupling | Alkynyl | Functionalized cyclohexylacetylene. organic-chemistry.org |
Green Chemistry Principles in the Synthesis of Pyrrolo[2,3-b]pyridine Systems
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the efficiency and safety of synthetic processes. ijarsct.co.inrasayanjournal.co.in The synthesis of complex molecules like this compound and its derivatives can benefit significantly from these approaches.
Solvent Selection and Catalytic Approaches
Traditional syntheses of heterocyclic compounds often rely on hazardous organic solvents. Green chemistry promotes the use of safer, more environmentally benign alternatives like water, ethanol, or bio-renewable solvents such as 2-MeTHF. ijarsct.co.in For the synthesis of pyrrolo[2,3-d]pyrimidines, a related scaffold, protocols using water as a solvent with a reusable promoter have been developed. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction times, reduce energy consumption, and often improve yields. researchgate.netmdpi.com This has been successfully applied to the synthesis of various 7-azaindole derivatives. researchgate.netresearchgate.net
Catalysis is a cornerstone of green chemistry. The use of highly efficient catalysts, such as palladium complexes for cross-coupling reactions, minimizes waste by enabling reactions with high turnover numbers. organic-chemistry.org Iron-catalyzed Sonogashira coupling reactions are also emerging as a more sustainable alternative due to iron's low cost and non-toxic nature. researchgate.net
Atom Economy and Process Efficiency Assessments
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Syntheses with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. buecher.de Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. uni-rostock.deacs.org
Iii. Comprehensive Spectroscopic and Structural Analysis of 5 Cyclohexyl 1h Pyrrolo 2,3 B Pyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with various two-dimensional techniques, a complete assignment of all proton and carbon atoms in 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine can be achieved. The predicted chemical shifts are based on the known electronic environment of the 1H-pyrrolo[2,3-b]pyridine core and the typical values for a cyclohexyl substituent.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | ~11.8 | - |
| H-2 | ~7.5 | ~127.5 |
| H-3 | ~6.4 | ~99.0 |
| C-3a | - | ~128.0 |
| H-4 | ~8.1 | ~129.5 |
| C-5 | - | ~135.0 |
| H-6 | ~8.4 | ~143.0 |
| N-7 | - | - |
| C-7a | - | ~148.0 |
| H-1' | ~2.6 | ~44.0 |
| H-2', H-6' | ~1.8 (eq), ~1.3 (ax) | ~33.0 |
| H-3', H-5' | ~1.7 (eq), ~1.2 (ax) | ~26.0 |
While 1D NMR provides initial data, 2D NMR experiments are essential for confirming the atomic connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include the coupling between H-2 and H-3 in the pyrrole (B145914) ring. Within the cyclohexyl group, a network of correlations would be observed, confirming its structure: H-1' would show cross-peaks to H-2' and H-6'; H-2' to H-1' and H-3'; and so on.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign each carbon signal based on the more easily assigned proton spectrum. For example, the aromatic proton signal at ~8.1 ppm would correlate to the carbon signal at ~129.5 ppm, assigning them as H-4 and C-4, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular fragments. Key correlations for confirming the placement of the cyclohexyl group at the C-5 position would include:
Correlations from the cyclohexyl H-1' proton to C-4, C-5, and C-6 of the pyridine (B92270) ring.
Correlations from the aromatic H-4 and H-6 protons to the cyclohexyl-bearing C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. Important through-space correlations would be expected between the H-1' proton of the cyclohexyl ring and the H-4 proton of the pyridine ring. This interaction would help to define the preferred rotational orientation (conformation) of the cyclohexyl group relative to the planar aromatic system.
Variable Temperature (VT) NMR studies can provide information on dynamic processes within the molecule, such as ring-flipping or restricted bond rotation. For this compound, the primary dynamic process of interest is the chair-chair interconversion of the cyclohexyl ring. At room temperature, this process is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling to a sufficiently low temperature (e.g., below -80 °C), this interconversion could be slowed, potentially allowing for the resolution of distinct signals for the axial and equatorial protons on the cyclohexyl ring.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the exact mass is calculated and would be compared to the experimentally measured value to verify the composition.
Calculated Exact Masses for C₁₃H₁₆N₂
| Ion Species | Calculated m/z |
|---|---|
| [M]⁺ | 200.13135 |
| [M+H]⁺ | 201.13917 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Predicted Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3140 | N-H Stretch | Pyrrole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2930, 2855 | C-H Stretch (asymmetric & symmetric) | Aliphatic CH₂ |
| 1620-1450 | C=C and C=N Ring Stretching | Pyrrolopyridine core |
| 1450 | CH₂ Scissoring | Cyclohexyl |
The FT-IR spectrum would be expected to show a distinct N-H stretching band for the pyrrole moiety and strong bands corresponding to the aliphatic C-H stretching of the cyclohexyl group. The aromatic region would contain a series of complex bands for the ring stretching modes. Raman spectroscopy would be a complementary technique, likely showing strong signals for the symmetric aromatic ring vibrations.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. Although an experimental structure for this compound has not been reported, its likely crystallographic features can be predicted based on closely related analogues. nih.govresearchgate.netnih.gov
The 1H-pyrrolo[2,3-b]pyridine core is expected to be essentially planar. A defining feature of the crystal packing in this family of compounds is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the pyrrole N1-H donor and the pyridine N7 acceptor of an adjacent molecule. nih.govnih.gov
Hypothetical Crystal Data Based on Analogues
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.0 |
| b (Å) | ~13.5 |
| c (Å) | ~10.0 |
| β (°) | ~105 |
The solid-state structure would definitively reveal the molecule's conformation. The cyclohexyl ring is expected to adopt a stable chair conformation to minimize steric strain. The analysis would also focus on the dihedral angle between the plane of the aromatic system and the mean plane of the cyclohexyl substituent. This orientation is governed by steric interactions between the protons on the adjacent aromatic (H-4) and aliphatic (H-2', H-6') carbons.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
A thorough review of published scientific literature and crystallographic databases reveals no available experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding, cannot be provided at this time. The determination of these features would require single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.
Polymorphism and Co-crystallization Studies
There are no documented studies on the polymorphism or co-crystallization of this compound in the current scientific literature. Research into the existence of different crystalline forms (polymorphs) or the formation of co-crystals with other molecular entities has not been published. Therefore, no data tables or detailed research findings on these aspects can be presented.
Iv. Computational Chemistry and Theoretical Investigations of 5 Cyclohexyl 1h Pyrrolo 2,3 B Pyridine
Density Functional Theory (DFT) Studies
No published studies were found that specifically detail the electronic structure, Frontier Molecular Orbitals (FMO), energy gap calculations, Molecular Electrostatic Potential (MEP), or predicted spectroscopic parameters for 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine.
Electronic Structure, Frontier Molecular Orbitals (FMO) Analysis, and Energy Gap Calculations
Information unavailable.
Molecular Electrostatic Potential (MEP) and Reactivity Prediction
Information unavailable.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Information unavailable.
Molecular Dynamics (MD) Simulations
No specific Molecular Dynamics (MD) simulation studies for this compound have been reported in the literature.
Conformational Landscape and Flexibility of the Cyclohexyl Moiety
Information unavailable.
Solvent Effects on Molecular Properties
Information unavailable.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (In Silico Focus)
QSAR and QSPR studies are computational methodologies that aim to correlate the structural or property-describing features of a set of compounds with their biological activity or a specific property, respectively. For the 1H-pyrrolo[2,3-b]pyridine scaffold, these techniques have been pivotal in understanding the key molecular features that govern their interactions with biological targets.
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling is a powerful technique used to establish a correlation between the biological activity of a series of compounds and their 3D molecular properties. srce.hr Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to these investigations.
In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent Traf2 and Nck-interacting kinase (TNIK) inhibitors for colorectal cancer, 3D-QSAR models were developed for a series of thirty-one compounds. These models provided insights into how different structural modifications impact inhibitory activity. The CoMFA model focuses on steric and electrostatic fields, while the CoMSIA model provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
The statistical reliability of these models is crucial and is assessed through various parameters. For the TNIK inhibitors, both CoMFA and CoMSIA models showed strong predictive power, as indicated by their high correlation coefficients (R²), cross-validated correlation coefficients (Q²), and external validation coefficients (r²_test).
Table 1: Statistical Results of 3D-QSAR Models for 1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors
| Model | Q² (Cross-validated) | R² (Non-cross-validated) | r²_test (External validation) |
|---|---|---|---|
| CoMFA | 0.65 | 0.86 | 0.97 |
| CoMSIA | 0.74 | 0.96 | 0.95 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors.
These robust models generate contour maps that visualize the regions where specific properties are favorable or unfavorable for biological activity, guiding the rational design of new, more potent analogues. Similarly, QSAR studies on related 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 receptor ligands have demonstrated that topological and molecular size descriptors are important requirements for activity. nih.gov
Ligand-based virtual screening (LBVS) is a computational technique used to identify novel molecules with potential biological activity from large compound databases, based on the principle that structurally similar molecules are likely to have similar biological activities. nih.govutrgv.edu This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov
The process often starts with a known active compound, or "lead," which possesses the desired scaffold, such as the 1H-pyrrolo[2,3-b]pyridine core. Methodologies can combine QSAR models with shape-based screening. nih.gov In this consensus approach, a database of compounds is first filtered based on shape similarity to the lead compound. Subsequently, the remaining molecules are scored using a previously developed QSAR model to predict their activity. nih.gov This dual-filter strategy has proven successful in identifying novel chemotypes for various targets. nih.gov For instance, a virtual screening campaign utilizing both QSAR and shape scores successfully identified a novel, albeit weak, inhibitor for the M5 muscarinic acetylcholine (B1216132) receptor from a library of nearly 100,000 compounds. nih.gov
Molecular Docking Simulations for Theoretical Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This technique is widely used to understand the binding mechanisms of potential drugs, such as those based on the this compound scaffold, at the molecular level. bohrium.com
Molecular docking simulations can predict how a ligand, like a derivative of 1H-pyrrolo[2,3-b]pyridine, fits into the active site of a protein target. researchgate.net These predictions are crucial for understanding structure-activity relationships (SAR). For example, in the development of immunomodulators targeting Janus Kinase 3 (JAK3), docking studies were performed on 1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.net The simulations revealed that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolopyridine ring led to a significant increase in JAK3 inhibitory activity. researchgate.net
Docking provides a "binding score" or an estimation of the binding energy, which helps in ranking potential inhibitors. nih.gov In studies of related pyrrolo-scaffolds against protein targets like AKT1, specific interaction energies have been calculated. For instance, different compounds were observed to bind to an allosteric pocket with interaction energies such as -18.48 kcal/mol, -19.50 kcal/mol, and -26.42 kcal/mol. nih.gov These energy values are influenced by various forces, including van der Waals (vdW) interactions and electrostatic contributions. nih.gov Analysis often reveals that vdW forces are the more energetically favorable contributors to the binding of these types of ligands. nih.gov
Table 2: Example Interaction Energy Contributions for Pyrrolo-Scaffold Ligands with Protein Targets nih.gov
| Contribution Type | Energy Range (kcal/mol) |
|---|---|
| Van der Waals (vdW) | 45 to 55 |
| Electrostatic | -5 to -25 |
Data illustrates the typical energy contributions observed in docking studies of related heterocyclic compounds. nih.gov
Beyond predicting the binding pose and energy, computational methods can generate a ligand-protein interaction fingerprint (IFP). nih.govresearchgate.net An IFP is a method to convert the complex 3D structural information of a protein-ligand interaction into a simple 1D bitstring, where each bit represents the presence or absence of a specific interaction with a particular amino acid residue in the binding site. researchgate.net These fingerprints provide a detailed and easily comparable summary of the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govnih.gov
Analysis of these fingerprints allows researchers to identify the key amino acid residues that are critical for ligand binding. For example, docking studies on pyrrolo[3,4-b]pyridin-5-one derivatives with the AKT1 kinase identified specific interactions. nih.gov Visualizations of these interactions showed that different compounds formed hydrogen bonds (represented in green) and hydrophobic interactions (represented in blue) with distinct sets of residues within the kinase's binding pocket. nih.gov Identifying these key residues is fundamental for understanding the mechanism of action and for designing new molecules with improved affinity and selectivity. researchgate.net
V. Exploration of Molecular Interactions and Target Engagement of 5 Cyclohexyl 1h Pyrrolo 2,3 B Pyridine Derivatives in Vitro / in Silico
Biochemical Assay Development for Target Identification (In Vitro Focus)
Biochemical assays are fundamental in early-stage drug discovery for identifying and validating the interaction between a compound and its biological target. These assays, conducted in a cell-free environment, provide direct evidence of target engagement and a quantitative measure of a compound's potency. For derivatives of 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine, these assays have been crucial in profiling their activity against various enzyme families, particularly protein kinases.
Derivatives based on the 1H-pyrrolo[2,3-b]pyridine core have been extensively evaluated for their inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer and inflammatory conditions.
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent FGFR inhibitors. nih.govrsc.orgrsc.org Optimization of a lead compound led to the identification of compound 4h , which demonstrated potent, pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org
Janus Kinase (JAK): The JAK family of kinases plays a crucial role in cytokine signaling pathways that modulate immune and inflammatory responses. A 1H-pyrrolo[2,3-b]pyridine analogue, compound 6 , was identified as an initial template showing JAK inhibitory activity. researchgate.net Further modification, including the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, led to a significant increase in JAK3 inhibitory activity. researchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net
BRAF Kinase: The V600E mutation in BRAF kinase is a known driver in several cancers, including melanoma. A computational study investigated a series of 39 novel pyrrolo[2,3-b]pyridine derivatives for their potential to inhibit V600E-BRAF. ajchem-a.com Through molecular docking simulations, five compounds (3, 18, 32, 33, and 35 ) were identified as top-ranked potential inhibitors, exhibiting remarkable docking scores superior to the FDA-approved inhibitor Vemurafenib . These compounds formed stable complexes through hydrogen bonds and hydrophobic interactions with key residues in the V600E-BRAF active site. ajchem-a.com
c-Met Kinase: The c-Met (hepatocyte growth factor receptor) kinase is another important target in cancer therapy. Research into novel 1H-pyrrolo[2,3-b]pyridine derivatives identified compound 9 as a potent c-Met kinase inhibitor with an IC50 value of 22.8 nM. researchgate.net
Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme that regulates intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and is a target for inflammatory diseases. A scaffold-hopping approach led to the discovery of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors. The derivative 11h emerged as a lead compound with significant PDE4B inhibitory activity.
TRAF2- and NCK-interacting kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibitory activity against TNIK, a kinase implicated in colorectal cancer. Subsequent design and synthesis efforts produced compounds with potent TNIK inhibition, with some derivatives achieving IC50 values lower than 1 nM. nih.gov
| Compound Scaffold/Derivative | Target Kinase | Potency (IC50) | Reference |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 nM | nih.gov |
| Compound 4h | FGFR2 | 9 nM | nih.gov |
| Compound 4h | FGFR3 | 25 nM | nih.gov |
| Compound 4h | FGFR4 | 712 nM | nih.gov |
| Compound 6 (analogue) | JAK3 | 1100 nM | researchgate.net |
| Compound 6 (analogue) | JAK1 | 2900 nM | researchgate.net |
| Compound 6 (analogue) | JAK2 | 1800 nM | researchgate.net |
| Pyrrolo[2,3-b]pyridine derivative | TNIK | <1 nM | nih.gov |
| Compound 9 | c-Met | 22.8 nM | researchgate.net |
| Compound 7 | PDE4B | 0.48 µM | |
| Compound 35 (In Silico) | V600E-BRAF | High Docking Score | ajchem-a.com |
Receptor binding assays are essential for quantifying the affinity of a ligand for its receptor. These assays typically involve incubating the compound with a preparation of the target receptor and a labeled ligand (often radioactive or fluorescent) that is known to bind to the receptor. The test compound's ability to displace the labeled ligand is measured, allowing for the determination of binding affinity constants such as the inhibition constant (Ki) or dissociation constant (Kd).
For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LanthaScreen® Binding Assay can be used to determine the Kd values of compounds against a target. nih.gov While the surveyed literature on 1H-pyrrolo[2,3-b]pyridine derivatives is heavily focused on enzymatic inhibition of kinases, receptor binding assays would be the standard method to identify and characterize activity against non-enzymatic targets like G-protein coupled receptors (GPCRs) or nuclear receptors.
Mechanistic Elucidation of Molecular Recognition
Understanding how a compound recognizes and binds to its target protein is crucial for rational drug design and optimization. This involves characterizing the physical and chemical forces that govern the interaction, including the kinetics, thermodynamics, and structural details of the binding event.
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide deep insights into the binding mechanism.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure binding kinetics in real-time. It determines the association rate (ka) and dissociation rate (kd) of a compound binding to a target immobilized on a sensor surface. These rates are then used to calculate the dissociation constant (Kd), a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka, the inverse of Kd), the binding stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This thermodynamic signature provides a complete picture of the binding forces driving the interaction.
While these techniques are standard for mechanistic studies, specific SPR or ITC data for the interaction of this compound derivatives with their targets were not detailed in the reviewed literature.
The definitive method for visualizing the interaction between a compound and its protein target is through co-crystallography. By obtaining a high-resolution X-ray crystal structure of the compound-protein complex, the precise binding mode, including all key hydrogen bonds, hydrophobic interactions, and conformational changes, can be determined.
For the 1H-pyrrolo[2,3-b]pyridine scaffold, structural studies have provided critical insights. The binding mode of an early FGFR1 inhibitor was understood by investigating its co-crystallization structure (PDB code: 3C4F). nih.gov This revealed that the 1H-pyrrolo[2,3-b]pyridine ring acts as a "hinge binder," forming two critical hydrogen bonds with the backbone carbonyl of residue E562 and the NH group of A564 in the hinge region of the FGFR1 kinase domain. nih.gov
This structural information guided further in silico molecular docking studies. For the highly potent derivative 4h , docking simulations showed that in addition to the hinge-binding interactions, the 3,5-dimethoxyphenyl group occupies a hydrophobic pocket and forms a hydrogen bond with D641, while a trifluoromethyl substitution at the 5-position of the core ring forms a hydrogen bond with G485, a crucial factor in its improved activity. nih.gov
Cell-Based Assays for Pathway Modulation (Emphasis on Mechanistic Understanding)
To confirm that the biochemical activity of a compound translates into a functional effect in a biological context, cell-based assays are employed. These assays measure the impact of the compound on cellular signaling pathways, cell viability, proliferation, and other physiological processes.
Cancer Cell Proliferation and Apoptosis: The FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.govrsc.org This demonstrates that its enzymatic inhibition of FGFR effectively shuts down a critical signaling pathway required for cancer cell survival.
Cell Migration and Invasion: In addition to inhibiting proliferation, compound 4h also significantly inhibited the migration and invasion of 4T1 cells, key processes in tumor metastasis. nih.govrsc.org
Cytokine Release: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, developed as PDE4B inhibitors, were evaluated for their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS). This assay confirmed the anti-inflammatory potential of the compounds in a relevant immune cell context.
B-cell Signaling: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold designed as Bruton's tyrosine kinase (BTK) inhibitors were tested for their ability to inhibit signaling in Ramos cells, a human B-lymphoma cell line. This confirmed target engagement and pathway modulation in a hematological cancer context.
These cell-based assays provide essential mechanistic understanding, linking the direct inhibition of a molecular target to a measurable and therapeutically relevant cellular response.
Analysis of Cellular Target Engagement
Verifying that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery. While specific data on the application of target engagement assays to this compound itself is not extensively published, the principles and methods for such analysis are well-established. Techniques like the Cellular Thermal Shift Assay (CETSA) are instrumental in confirming direct binding in intact cells. scilifelab.senih.gov
CETSA operates on the principle that a protein's thermal stability increases when a ligand is bound to it. nih.govnih.gov In a typical workflow, intact cells would be treated with a this compound derivative. The cells are then heated to various temperatures, causing proteins to denature and precipitate. In the presence of a binding compound, the target protein remains in solution at higher temperatures than it would otherwise. researchgate.net This thermal stabilization can be quantified by methods such as Western blotting or mass spectrometry to generate a melting curve, and a shift in this curve upon compound treatment confirms target engagement. nih.govresearchgate.net Isothermal dose-response CETSA could further be used to determine the potency of the compound in a cellular context. researchgate.net Such assays would be crucial to validate that derivatives of this scaffold directly engage targets like Janus kinases (JAKs) or Fibroblast Growth Factor Receptors (FGFRs) within living cells, providing a more physiologically relevant measure of interaction than purely biochemical assays. nih.govnih.govrsc.org
Investigation of Signaling Pathway Perturbations (e.g., Protein Phosphorylation)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are frequently designed as kinase inhibitors, and their engagement with cellular targets invariably leads to perturbations in downstream signaling pathways, which are often mediated by protein phosphorylation cascades.
One of the most relevant pathways for this class of compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govjst.go.jp Cytokine binding to their receptors triggers the activation of associated JAKs, which then phosphorylate themselves and the receptor. jst.go.jp This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription. acs.org Potent 1H-pyrrolo[2,3-b]pyridine-based inhibitors have been shown to target JAK3, thereby blocking the phosphorylation of STATs and inhibiting downstream events like interleukin-2 (B1167480) (IL-2)-stimulated T-cell proliferation. nih.govjst.go.jp The inhibition of this phosphorylation is a key indicator of the compound's functional effect on the signaling pathway.
Similarly, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is another important target. rsc.orgnih.gov Binding of fibroblast growth factors to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. nih.gov This initiates downstream signaling through pathways like RAS-MEK-ERK and PI3K-Akt. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors, and their mechanism involves blocking this initial autophosphorylation step, thereby inhibiting proliferation and migration in cancer cells where this pathway is abnormally activated. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies via Molecular Design
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For derivatives of this compound, extensive SAR has been conducted, particularly in the context of JAK inhibitors. jst.go.jpresearchgate.net
Elucidation of Essential Pharmacophoric Features for Target Interaction
In silico docking studies and in vitro assays have illuminated the key pharmacophoric features of 1H-pyrrolo[2,3-b]pyridine derivatives necessary for effective binding to kinases like JAK3. jst.go.jpresearchgate.net
1H-pyrrolo[2,3-b]pyridine Scaffold : This core structure acts as a hinge-binder, mimicking the adenine (B156593) region of ATP. The nitrogen atoms of the pyridine (B92270) and pyrrolo rings are crucial for forming hydrogen bonds with the backbone residues of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. jst.go.jpnih.gov
C4-Position Substituent : An amino group at the C4-position is critical for activity. Specifically, a secondary amine (NH) is favored over a tertiary amine, as seen with the dramatic decrease in JAK3 inhibitory activity when an N-methylcyclohexylamine is replaced with a piperidine (B6355638) group. jst.go.jp This NH moiety likely participates in important hydrogen bond interactions.
C5-Position Substituent : The introduction of a carbamoyl group (-CONH2) at the C5-position significantly enhances inhibitory activity against JAK3. jst.go.jpresearchgate.net This group can form an intramolecular hydrogen bond, which helps to maintain an active conformation of the molecule within the binding site. jst.go.jp However, introducing bulky substituents on the carbamoyl nitrogen is not well-tolerated and leads to a decrease in activity. researchgate.net
Computational docking models suggest that these derivatives fit favorably into the JAK3 binding pocket, with the 1H-pyrrolo[2,3-b]pyridine core engaging the hinge region and the C4-cycloalkylamino group extending into a hydrophobic cavity. jst.go.jp
Impact of Cyclohexyl Moiety Modifications on Binding Profiles
The cyclohexyl group at the C4-position plays a significant role in the binding affinity of these compounds, primarily through hydrophobic interactions within the kinase binding site. jst.go.jpresearchgate.net Modifications to this moiety have been explored to fine-tune potency and selectivity.
Studies on 4-cycloalkylamino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have shown that the size and nature of the cycloalkyl group are important. While cyclopropane (B1198618) and cyclopentane (B165970) substitutions at this position also yield active compounds, the cyclohexyl group is often associated with high potency. researchgate.net
Further modifications to the cyclohexyl ring itself have revealed important SAR insights. For instance, the introduction of a methyl group can influence activity depending on its position. A 3-methylcyclohexylamino analog showed potent JAK3 inhibition (IC50 = 3.0 nM), whereas a 4-methylcyclohexylamino analog had slightly reduced activity (IC50 = 14 nM). jst.go.jp This suggests that substitution on the cyclohexyl ring is a viable strategy for increasing inhibitory activity, likely by optimizing hydrophobic interactions within the target's binding pocket. jst.go.jp
| Compound | C4-Substituent | C5-Substituent | JAK3 IC50 (nM) | Notes |
|---|---|---|---|---|
| Reference Compound | Cyclohexylamino | Carboxamide | 14 | Potent JAK3 inhibitor. |
| Analog 1 | 3-Methylcyclohexylamino | Carboxamide | 3.0 | Introduction of a 3-methyl group on the cyclohexyl ring increased potency. |
| Analog 2 | 4-Methylcyclohexylamino | Carboxamide | 14 | 4-methyl substitution did not improve potency over the unsubstituted cyclohexyl. |
| Analog 3 | Cyclopentylamino | Carboxamide | - | Cyclopentyl group also tolerated, maintaining activity. |
| Analog 4 | Piperidin-1-yl | Carboxamide | 3200 | Replacement of the secondary amine with a tertiary amine (piperidine) dramatically decreased activity, highlighting the importance of the NH moiety. |
Vi. 5 Cyclohexyl 1h Pyrrolo 2,3 B Pyridine As a Scaffold for Advanced Chemical Applications
Role in Medicinal Chemistry Scaffold Design (Focus on Synthetic Strategy and Ligand Libraries)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors. nih.govrsc.org Its structure is present in several FDA-approved drugs. juniperpublishers.comnih.gov The strategic importance of this scaffold lies in its ability to form critical hydrogen bonds with the hinge region of kinase enzymes, a common interaction mode for ATP-competitive inhibitors. acs.org
Synthetic strategies for derivatizing the 1H-pyrrolo[2,3-b]pyridine core are versatile, often relying on cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig to introduce substituents at various positions. researchgate.netnih.gov This allows for the systematic construction of large ligand libraries to explore structure-activity relationships (SAR). The 5-position, in particular, is a crucial site for modification. Research into inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) has shown that introducing substituents at the 5-position can significantly enhance potency by forming additional interactions with the target protein. nih.gov
While research specifically detailing a library based on a 5-cyclohexyl substitution is not widespread, studies on related analogues highlight the impact of substitutions at this position. For instance, in the development of Janus Kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl (B1232498) group at the C5-position, in conjunction with a cyclohexylamino group at the C4-position, led to a marked increase in inhibitory activity. researchgate.net This underscores the strategic value of placing bulky, non-aromatic groups in this region of the scaffold to optimize pharmacological activity.
| Compound | Modification | Target | Key Finding |
|---|---|---|---|
| Related Analogue | 4-Cyclohexylamino and 5-Carboxamide substitution on 1H-pyrrolo[2,3-b]pyridine core | JAK3 | Large increase in JAK3 inhibitory activity observed. researchgate.net |
| Related Analogue | N-alkyl-carboxamide substitution at C5-position | JAK1 | Scaffold modification led to potent and selective JAK1 inhibitors. acs.orgnih.gov |
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve compound properties, and circumvent existing patents. nih.govresearchgate.net The 1H-pyrrolo[2,3-b]pyridine core is an excellent example of a successful bioisostere, frequently used to replace indole (B1671886) and pyrrolopyrimidine scaffolds in SAR studies. nih.govmdpi.com This replacement is effective because the scaffold maintains a similar size, shape, and hydrogen-bonding capability via the pyrrole (B145914) nitrogen, while the pyridine (B92270) nitrogen alters electronic properties and can introduce new interaction points or improve metabolic stability.
Within this framework, the 5-cyclohexyl group itself can be considered a bioisosteric replacement for other functionalities. In medicinal chemistry, a cyclohexyl ring is often used as a bioisostere for a phenyl group when seeking to remove aromaticity (to avoid metabolic issues like P450 oxidation) while maintaining the necessary steric bulk to fill a hydrophobic pocket in a target protein. It can also serve as a replacement for other bulky alkyl groups like tert-butyl or isopropyl to fine-tune lipophilicity and binding interactions. The application of the 5-cyclohexyl moiety on the 1H-pyrrolo[2,3-b]pyridine scaffold allows chemists to systematically explore how changes in steric bulk and lipophilicity at this position impact target affinity and selectivity. unipa.it
Fragment-Based Drug Discovery (FBDD) is an established method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. drugdiscoverychemistry.comyoutube.com Once a fragment hit is identified and its binding mode is confirmed, it is optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. youtube.com
The 1H-pyrrolo[2,3-b]pyridine core is an ideal candidate for an FBDD starting point due to its relatively low molecular weight and its proven ability to act as a hinge-binder for many enzyme classes. nih.govnih.gov A notable example is the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Focal Adhesion Kinase (FAK), which began with an SPR-mediated fragment screening campaign. nih.gov
In this context, 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine can be viewed as the product of a "fragment growing" strategy. An initial screen might identify the unsubstituted 1H-pyrrolo[2,3-b]pyridine as a hit. Structural analysis of the fragment bound to its target would then reveal unoccupied pockets adjacent to the C5-position. The subsequent addition of a cyclohexyl group would be a rational design step to extend the fragment into this pocket, aiming to establish favorable hydrophobic interactions and increase binding affinity and potency.
Applications in Materials Science and Optoelectronics
A review of scientific literature indicates that the specific application of this compound in the fields of materials science and optoelectronics is not extensively documented.
There is currently limited available research detailing the use of this compound in the development of organic semiconductors for OFETs or as emissive or host materials in OLEDs.
While related heterocyclic systems such as pyrrolo[2,3-d]pyrimidines have been functionalized to act as fluorescent probes, specific research on this compound for chemo/biosensing applications is not prominent in the existing literature. nih.gov
Catalytic and Organocatalytic Applications
The use of this compound as a catalyst or in organocatalytic applications has not been a significant focus of published research. While pyridine-containing molecules have been explored as organocatalysts, the specific catalytic properties of this particular substituted 7-azaindole (B17877) scaffold are not well-established. researchgate.net
Ligand Design for Metal-Catalyzed Transformations
The pyrrolo[2,3-b]pyridine core, with its pyridine and pyrrole nitrogen atoms, possesses inherent coordinating properties, making it an attractive framework for the design of ligands for metal-catalyzed reactions. The synthesis of 5-cycloalkyl substituted 7-azaindoles has been successfully achieved through methods such as photoredox nickel dual catalytic cross-coupling, which allows for the direct introduction of a cyclohexyl group at the 5-position. datapdf.com This synthetic accessibility opens the door to the development of novel ligands based on the this compound scaffold.
The nitrogen atoms of the pyrrolo[2,3-b]pyridine system can act as donor sites for a variety of transition metals. The functionalization at the 5-position with a bulky cyclohexyl group can influence the steric environment around the metal center, which in turn can modulate the catalytic activity and selectivity of the resulting metal complex. For instance, in cross-coupling reactions, the steric hindrance imparted by the cyclohexyl group could favor the formation of specific isomers or control the rate of reductive elimination.
While direct catalytic applications of a simple this compound ligand are not extensively documented, the broader class of 7-azaindole derivatives has been utilized in coordination chemistry. The principles of ligand design suggest that further modification of the this compound scaffold, for example, by introducing phosphine (B1218219) or other coordinating groups at different positions of the ring system, could lead to the development of highly effective and selective catalysts. The functionalization of the 7-azaindole system at various positions is a well-established field, employing reactions like palladium-catalyzed Suzuki and Stille couplings. google.com
Table 1: Potential Metal-Catalyzed Transformations Utilizing this compound-Based Ligands
| Catalytic Reaction | Potential Role of the Ligand | Expected Outcome |
| Suzuki-Miyaura Coupling | Steric control around the metal center | Enhanced selectivity for specific biaryl products |
| Heck Reaction | Modulation of electronic properties of the catalyst | Improved catalytic activity and turnover number |
| C-H Activation | Directing group for regioselective functionalization | Access to novel functionalized organic molecules |
Organocatalytic Properties of Pyrrolo[2,3-b]pyridine Derivatives
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers another avenue for the application of this compound derivatives. The pyrrolo[2,3-b]pyridine scaffold contains both a Lewis basic pyridine nitrogen and a potentially acidic N-H proton on the pyrrole ring. These functionalities can be exploited in various organocatalytic transformations.
While specific studies on the organocatalytic properties of this compound are not yet prevalent, the general reactivity of pyridine and pyrrole derivatives in organocatalysis is well-known. For example, pyridine moieties can act as Brønsted or Lewis bases to activate substrates, while the pyrrole N-H can participate in hydrogen bonding interactions to stabilize transition states.
The cyclohexyl group at the 5-position could play a role in enhancing the solubility of the catalyst in organic solvents and could also introduce specific steric interactions that may influence the stereochemical outcome of a reaction. By analogy with other chiral organocatalysts, the introduction of chirality into the cyclohexyl ring or elsewhere on the scaffold could lead to the development of enantioselective catalysts.
Table 2: Plausible Organocatalytic Applications of this compound Derivatives
| Type of Organocatalysis | Potential Role of the Pyrrolo[2,3-b]pyridine Scaffold | Example Reaction |
| Brønsted Base Catalysis | Activation of a pronucleophile by the pyridine nitrogen | Michael Addition |
| Hydrogen Bond Catalysis | Stabilization of a transition state via the pyrrole N-H | Diels-Alder Reaction |
| Lewis Base Catalysis | Formation of a reactive intermediate with the pyridine nitrogen | Baylis-Hillman Reaction |
Analytical Chemistry Applications
The unique structure of this compound also lends itself to applications in analytical chemistry, particularly in the development of reference standards and in methodologies for research-scale quantification.
Development of Reference Standards for Chemical Analysis
A well-characterized and highly pure sample of this compound can serve as a valuable reference standard. In the synthesis of more complex molecules where this scaffold is a key intermediate, the availability of a reference standard is crucial for confirming the identity and purity of the synthesized compounds through techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The development of such a standard would involve its synthesis via a validated route, followed by rigorous purification and characterization. datapdf.com The characterization data, including melting point, NMR spectra (¹H and ¹³C), mass spectrometry data, and elemental analysis, would establish its identity and purity. This information is critical for its use as a benchmark in quality control and for the validation of analytical methods. For instance, the characterization of 5-bromo-1H-pyrrolo[2,3-b]pyridine has been detailed, providing a template for the type of data required. nih.govresearchgate.net
Methodologies for Research-Scale Quantification
In research settings where this compound or its derivatives are synthesized or used, robust analytical methods for their quantification are essential. These methods are necessary for determining reaction yields, monitoring reaction progress, and assessing the purity of products.
Chromatographic Methods: HPLC is a primary tool for the quantification of organic molecules. A quantitative HPLC method for this compound would typically involve the use of a reversed-phase column and a UV detector. The method would be validated for linearity, accuracy, precision, and sensitivity. The development of such a method would rely on the availability of a pure reference standard.
Spectroscopic Methods: Quantitative NMR (qNMR) is another powerful technique for determining the concentration of a substance without the need for a calibration curve, provided an internal standard of known concentration is used. The presence of distinct signals in the ¹H NMR spectrum of this compound would make it a suitable candidate for qNMR analysis.
Mass Spectrometry-Based Methods: For trace-level quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. A selective and sensitive LC-MS method could be developed for this compound, which would be particularly useful in complex matrices.
Table 3: Analytical Techniques for the Characterization and Quantification of this compound
| Analytical Technique | Application | Key Parameters |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment | Chemical shifts, coupling constants, integration |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | m/z values of molecular ion and fragment ions |
| HPLC-UV | Purity determination and quantification | Retention time, peak area, linearity of response |
| LC-MS | Trace-level quantification and identification | Retention time, mass-to-charge ratio |
| Elemental Analysis | Determination of elemental composition | Percentage of C, H, N |
Vii. Future Research Directions and Perspectives for 5 Cyclohexyl 1h Pyrrolo 2,3 B Pyridine
Emerging Synthetic Methodologies for Enhanced Structural Complexity and Diversity
Future synthetic research will move beyond traditional methods to embrace more sophisticated strategies for modifying the 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine core. The development of elegant and efficient techniques for the functionalization of the 7-azaindole (B17877) template continues to be an active and vital area of research. rsc.org
Key future directions include:
Late-Stage Functionalization: A primary focus will be on the development of late-stage functionalization techniques. These methods, particularly those involving metal-catalyzed C-H bond activation, will allow for the direct introduction of various functional groups onto the 7-azaindole core at advanced stages of a synthetic sequence. rsc.org This approach bypasses the need for lengthy de novo synthesis for each new analog, enabling the rapid generation of diverse compound libraries for biological screening.
Novel Cyclization and Annulation Strategies: Research into novel domino reactions and one-pot syntheses will streamline the construction of the core pyrrolo[2,3-b]pyridine skeleton. rsc.org For instance, alkali-amide controlled selective syntheses have already shown promise in generating both 7-azaindoles and their reduced 7-azaindoline counterparts from simple starting materials like 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. rsc.org Future work will likely expand on these principles to incorporate a wider range of substituents and achieve greater control over regioselectivity.
Photocatalysis and Electrocatalysis: The application of visible-light photocatalysis and electrocatalysis offers sustainable and mild alternatives to traditional metal-catalyzed cross-coupling reactions. researchgate.net These methods can facilitate unique bond formations and functionalizations that are often challenging to achieve through conventional thermal methods, opening new avenues for creating structurally novel derivatives.
Flow Chemistry: The integration of flow chemistry will be instrumental in optimizing reaction conditions, improving safety, and enabling the scalable synthesis of this compound analogs. Continuous flow processes can allow for precise control over temperature, pressure, and reaction time, often leading to higher yields and purities.
Table 1: Emerging Synthetic Methodologies for 7-Azaindole Scaffolds
| Methodology | Description | Potential Advantage for this compound |
|---|---|---|
| Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the aromatic core by activating C-H bonds, often using palladium, rhodium, or copper catalysts. rsc.orgnih.gov | Rapid diversification of the core structure without pre-functionalization, enabling exploration of all positions on the bicyclic ring. |
| Domino/One-Pot Reactions | Multi-step transformations are carried out in a single flask without isolating intermediates. rsc.org | Increased efficiency, reduced waste, and streamlined access to complex final products from simple precursors. |
| Photoredox Catalysis | Utilizes visible light to initiate chemical transformations via single-electron transfer pathways. researchgate.net | Access to novel reactivity under mild conditions, allowing for the introduction of functional groups that are incompatible with traditional methods. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch-wise fashion. | Enhanced safety, scalability, and process control; enables rapid optimization of reaction conditions. |
Integration of Advanced Computational Techniques for Rational Design
The rational design of next-generation this compound derivatives will be heavily reliant on the synergy between synthetic chemistry and advanced computational modeling. chemicalbook.comnih.govmdpi.comnih.govacs.org These in silico methods provide invaluable insights into molecular interactions, helping to prioritize synthetic targets and reduce the time and cost associated with drug discovery. google.com
Future computational approaches will include:
Free Energy Perturbation (FEP): FEP and other alchemical free energy calculation methods will be used more routinely to accurately predict the binding affinities of newly designed analogs to their biological targets. nih.govacs.org By simulating the transformation of one molecule into another within the protein binding site, FEP can provide quantitative predictions of potency changes resulting from specific structural modifications, thereby guiding lead optimization. nih.govacs.org
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models will be trained on large datasets of chemical structures and their associated biological activities to predict the properties of virtual compounds. These models can rapidly screen vast virtual libraries to identify novel scaffolds or substitution patterns with a high probability of success, significantly accelerating the discovery of new leads. acs.org
Molecular Dynamics (MD) Simulations: Long-timescale MD simulations will be essential for understanding the dynamic behavior of the ligand-protein complex. nih.gov These simulations can reveal the conformational changes of the target protein upon ligand binding, identify stable binding modes, and characterize the role of water molecules in the binding interface, providing a more complete picture of the molecular recognition process. nih.govresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods will be applied to study reaction mechanisms and to accurately model interactions that are poorly described by classical force fields, such as charge transfer and polarization effects. This level of theory is crucial for understanding enzymatic reactions and for designing covalent or highly specific non-covalent inhibitors.
Table 2: Advanced Computational Techniques in Drug Design
| Technique | Application in Rational Design | Example of Utility for Pyrrolo[2,3-b]pyridine Analogs |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govingentaconnect.com | Elucidating the binding mode within a kinase hinge region, guiding the design of substituents to enhance interactions. chemicalbook.comnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D properties of a set of molecules with their biological activity to generate predictive models. ingentaconnect.com | Identifying key steric and electrostatic fields around the scaffold that are critical for inhibitory activity against a specific target. ingentaconnect.com |
| Free Energy Perturbation (FEP) | Calculates the relative binding free energies between two similar ligands, providing a quantitative prediction of potency. nih.govacs.org | Prioritizing modifications on the cyclohexyl ring or other positions by accurately predicting their impact on binding affinity. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to understand the physical basis of their function. nih.gov | Assessing the stability of the ligand-protein complex and identifying key dynamic interactions that contribute to binding. nih.gov |
Novel Target Discovery and Deeper Mechanistic Elucidation in Chemical Biology
While the 1H-pyrrolo[2,3-b]pyridine scaffold is well-established as a potent kinase inhibitor, future research will aim to uncover novel biological targets and achieve a more profound understanding of its mechanism of action. researchgate.netnih.gov This involves moving beyond well-trodden therapeutic areas to explore new biological pathways and disease indications.
Key areas for future investigation:
Target Deconvolution and Chemoproteomics: The use of affinity-based probes derived from this compound in chemoproteomic experiments will enable the unbiased identification of its direct binding partners in a cellular context. This can uncover previously unknown targets and off-targets, providing a comprehensive view of the compound's polypharmacology and potentially revealing new therapeutic opportunities.
Exploring Non-Kinase Targets: While kinase inhibition is a hallmark of this scaffold, its structural features make it a candidate for interacting with other protein families. nih.gov Future screening campaigns against diverse target classes, such as epigenetic targets (e.g., bromodomains, methyltransferases), metabolic enzymes, and protein-protein interaction interfaces, may yield novel biological activities. For example, derivatives have already been investigated as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. nih.gov
Advanced Mechanistic Studies: A deeper understanding of how these compounds modulate cellular signaling is crucial. Future studies will employ sophisticated techniques like single-cell transcriptomics (scRNA-seq), phospho-proteomics, and high-content imaging to dissect the downstream effects of target engagement. This will clarify how inhibiting a specific target with a this compound derivative translates into a specific cellular phenotype, such as apoptosis or cell cycle arrest. acs.orgnih.gov
Table 3: Known and Potential Future Targets for 1H-Pyrrolo[2,3-b]pyridine Scaffolds
| Target Class | Known Examples | Potential Future Directions |
|---|---|---|
| Protein Kinases | B-RAF, FGFR, ALK, JAK3, CDK8, TNIK, GSK-3β. researchgate.netnih.govacs.orgnih.govresearchgate.netbohrium.comnih.gov | Targeting under-explored kinases; developing highly selective inhibitors or rationally designed multi-targeted inhibitors. nih.gov |
| Viral Proteins | SARS-CoV-2 Spike Protein Interface. nih.gov | Screening against other viral protein-protein interactions or enzymes essential for viral replication. |
| Epigenetic Targets | (Largely unexplored) | Design of inhibitors for bromodomains, histone acetyltransferases (HATs), or histone deacetylases (HDACs). |
| Metabolic Enzymes | (Largely unexplored) | Targeting enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) or lactate (B86563) dehydrogenase (LDH). |
Exploration of Interdisciplinary Applications Beyond Traditional Medicinal Chemistry
The unique physicochemical properties of the 7-azaindole core suggest that derivatives like this compound have significant potential in fields beyond drug discovery. rsc.org Future research is expected to leverage these properties for novel applications in materials science, catalysis, and chemical biology.
Potential interdisciplinary applications include:
Materials Science: The electron-rich, planar, and heterocyclic nature of the pyrrolo[2,3-b]pyridine system makes it an attractive building block for organic electronic materials. Future work could explore its incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune its electronic properties through synthetic modification is a key advantage.
Coordination Chemistry and Catalysis: The pyridine (B92270) nitrogen atom in the 7-azaindole scaffold is an excellent coordination site for metal ions. rsc.org This opens the door to designing novel ligands for homogeneous catalysis. By functionalizing the scaffold with additional coordinating groups, researchers could develop chiral catalysts for asymmetric synthesis or catalysts for challenging cross-coupling reactions.
Chemical Probes and Biosensors: The inherent fluorescence of some 7-azaindole derivatives could be harnessed to develop chemical probes for biological imaging. rsc.org By attaching environmentally sensitive fluorophores or reactive groups, derivatives of this compound could be engineered to report on specific cellular events, ion concentrations, or the presence of certain biomolecules in real-time.
Table 4: Potential Interdisciplinary Applications
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Organic electronics (OLEDs, OFETs) | The π-conjugated heterocyclic system can be tailored for specific electronic and photophysical properties. |
| Coordination Chemistry | Ligands for metal catalysts | The pyridine nitrogen provides a strong coordination site for transition metals, enabling the design of novel catalytic complexes. rsc.org |
| Chemical Biology | Fluorescent probes and biosensors | The 7-azaindole scaffold can exhibit intrinsic fluorescence, which can be modulated to detect biological analytes or events. rsc.org |
| Supramolecular Chemistry | Building blocks for self-assembly | The hydrogen bonding capabilities (NH donor, N acceptor) can be used to direct the formation of ordered supramolecular structures. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing substituents like cyclohexyl groups into the pyrrolo[2,3-b]pyridine scaffold?
- Methodological Answer : The cyclohexyl group can be introduced via:
- Nucleophilic substitution : Reacting halogenated precursors (e.g., 5-bromo derivatives) with cyclohexyl Grignard reagents under anhydrous conditions (e.g., THF, −78°C to rt) .
- Cross-coupling reactions : Suzuki-Miyaura coupling using cyclohexyl boronic acids with palladium catalysts (e.g., Pd(PPh₃)₄) in dioxane/water at 80–105°C .
- Alkylation : Alkyl halides (e.g., cyclohexyl bromide) with deprotonated pyrrolo-pyridines using NaH or KOH in DMF .
Q. How can the structural integrity of 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine be confirmed after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclohexyl integration and absence of regioisomers (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
- X-ray crystallography : Resolve ambiguities in substitution patterns, as demonstrated for similar compounds like 3,5-disubstituted derivatives .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₇N₂: 213.1392) .
Q. What are the typical reactivity patterns of halogenated pyrrolo[2,3-b]pyridines in further functionalization?
- Methodological Answer : Halogens (Br, Cl) at position 5 undergo:
- Nucleophilic aromatic substitution : With amines or alkoxides in polar aprotic solvents (e.g., DMF, 100°C) .
- Cross-coupling : Stille, Sonogashira, or Buchwald-Hartwig reactions to install aryl, alkynyl, or amino groups .
- Radical cyclization : For polyheterocyclic systems using AIBN or light initiation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 5-cyclohexyl derivatives for kinase inhibition (e.g., FGFR1)?
- Methodological Answer :
- Hinge-binding motif : Retain the pyrrolo-pyridine core for ATP-binding pocket interactions (e.g., hydrogen bonds with FGFR1’s D641) .
- Substituent tuning : Introduce hydrogen bond acceptors (e.g., carbonyls) at position 3 to interact with G485, improving potency .
- Hydrophobic pocket optimization : Replace methoxyphenyl groups with bulkier substituents (e.g., biaryls) to enhance binding .
Q. What computational strategies predict the binding affinity of 5-cyclohexyl derivatives to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., FGFR1’s hinge region) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
- QSAR models : Corrogate substituent electronic properties (Hammett σ) with IC₅₀ values from enzymatic assays .
Q. How to address solubility challenges of 5-cyclohexyl derivatives in in vitro assays?
- Methodological Answer :
- Prodrug design : Introduce phosphate or PEG groups at N1 or position 2 to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to prevent precipitation in cell-based assays .
- Crystallization studies : Identify polymorphs with improved dissolution rates via solvent-drop grinding .
Q. What analytical techniques resolve contradictions in reported biological activity data for pyrrolo[2,3-b]pyridines?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology effects .
- Crystallographic validation : Compare ligand-bound vs. apo protein structures to confirm binding mode reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
